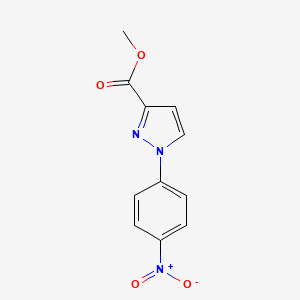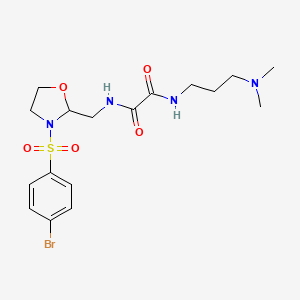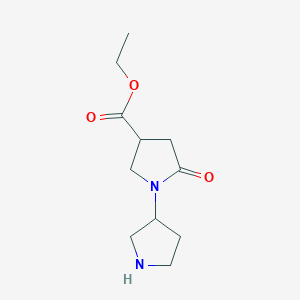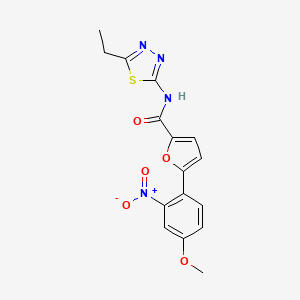
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a nitrophenyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring attached to a nitrophenyl group and a methyl ester group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can be reduced to an amine, and the ester group can be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The ester group could also influence the compound’s solubility .Aplicaciones Científicas De Investigación
1. Hydrogen-Bonded Molecular Structures
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and its derivatives demonstrate unique hydrogen-bonded molecular structures. Studies have shown the formation of hydrogen-bonded chains and sheets in certain derivatives, highlighting their structural significance in crystallography (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
2. Spectral and Theoretical Investigations
This compound and related derivatives have been the subject of spectral and theoretical investigations. Research has focused on combining experimental and theoretical studies to understand the properties and reactivities of such derivatives (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
3. Corrosion Inhibition
Certain pyrazole derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. These compounds exhibit significant inhibition properties on mild steel, an application relevant in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017).
4. Application in Synthesis of Thiopyrano-Compounds
This compound has been used in the synthesis of various thiopyrano-compounds, demonstrating its versatility as a reactant in organic synthesis (Scrowston & Shaw, 1976).
5. Antimicrobial Agents
Derivatives of this compound have been synthesized and tested as potent antimicrobial agents. These compounds exhibit marked inhibition against various bacterial and fungal strains, indicating their potential in pharmaceutical applications (Reddy, Rao, Kumar, & Nagaraj, 2010).
6. Antitumor and Antiproliferative Activities
Several studies have focused on the synthesis of novel pyrazole-3-carboxylic acid derivatives and their evaluation as antitumor and antiproliferative agents. These derivatives have shown promising results against various cancer cell lines, suggesting their potential in cancer therapy (Kasımoğulları, Duran, Yaglıoglu, Mert, & Demirtaş, 2015).
7. Theoretical and Experimental Research
Theoretical and experimental research on pyrazole derivatives, including those related to this compound, has been conducted to understand their electronic properties, structural characteristics, and potential applications (Lanke & Sekar, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-7-13(12-10)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLHEOTVBNBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2869398.png)
![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)

![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2869412.png)


![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)
